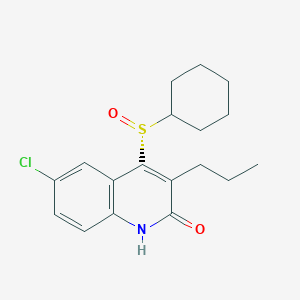
6-Chloro-4-(cyclohexylsulfinyl)-3-propylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-4-[®-cyclohexylsulfinyl]-3-propyl-2(1H)-quinolinone is a small organic molecule belonging to the class of hydroquinolones. These compounds are characterized by a hydrogenated quinoline bearing a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-[®-cyclohexylsulfinyl]-3-propyl-2(1H)-quinolinone typically involves the following steps:
Formation of the quinoline core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro group: Chlorination of the quinoline core is performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the cyclohexylsulfinyl group: This step involves the reaction of the quinoline derivative with cyclohexylsulfinyl chloride in the presence of a base like triethylamine.
Addition of the propyl group: The final step involves the alkylation of the quinoline derivative with a propyl halide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-[®-cyclohexylsulfinyl]-3-propyl-2(1H)-quinolinone undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted quinoline derivatives.
Scientific Research Applications
6-Chloro-4-[®-cyclohexylsulfinyl]-3-propyl-2(1H)-quinolinone has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Chloro-4-[®-cyclohexylsulfinyl]-3-propyl-2(1H)-quinolinone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-4-(cyclohexylsulfanyl)-3-propylquinolin-2(1H)-one
- 6-Chloro-4-(cyclohexyloxy)-3-propylquinolin-2(1H)-one
Uniqueness
6-Chloro-4-[®-cyclohexylsulfinyl]-3-propyl-2(1H)-quinolinone is unique due to the presence of the sulfinyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H22ClNO2S |
|---|---|
Molecular Weight |
351.9 g/mol |
IUPAC Name |
6-chloro-4-[(R)-cyclohexylsulfinyl]-3-propyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H22ClNO2S/c1-2-6-14-17(23(22)13-7-4-3-5-8-13)15-11-12(19)9-10-16(15)20-18(14)21/h9-11,13H,2-8H2,1H3,(H,20,21)/t23-/m1/s1 |
InChI Key |
QRBUGQMJMFAHKS-HSZRJFAPSA-N |
Isomeric SMILES |
CCCC1=C(C2=C(C=CC(=C2)Cl)NC1=O)[S@](=O)C3CCCCC3 |
Canonical SMILES |
CCCC1=C(C2=C(C=CC(=C2)Cl)NC1=O)S(=O)C3CCCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


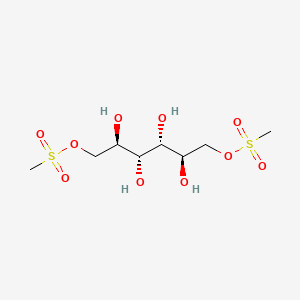
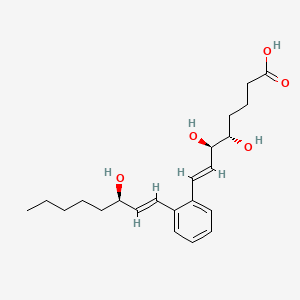
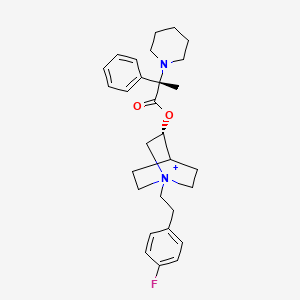
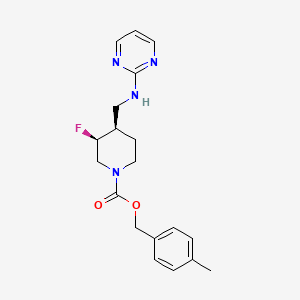
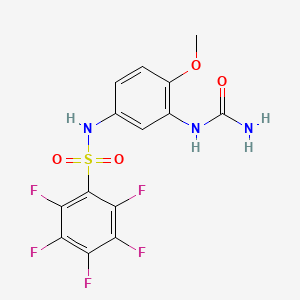


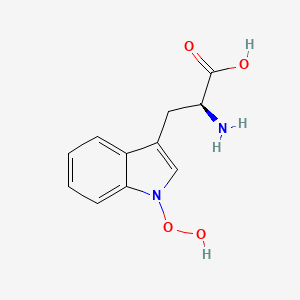
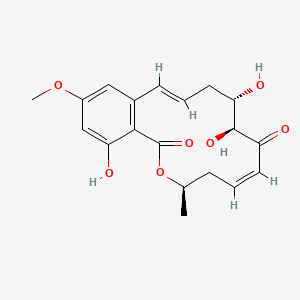
![4-[(3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoyl]-3-(2,2,2-trifluoroethyl)-1,4-diazepan-2-one](/img/structure/B10776333.png)
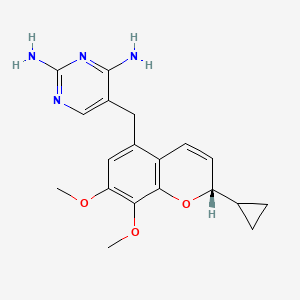
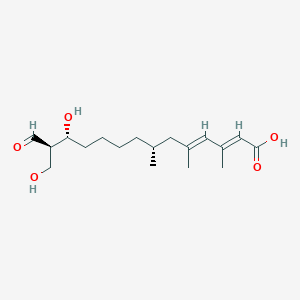
![Bis-1,2-{[(Z)-2carboxy-2-methyl-1,3-dioxane]-5-yloxycarbonyl}-piperazine](/img/structure/B10776346.png)
![1-(2-{[(6-Amino-2-Methylpyridin-3-Yl)methyl]amino}ethyl)-6-Chloro-3-[(2,2-Difluoro-2-Pyridin-2-Ylethyl)amino]-1,4-Dihydropyrazin-2-Ol](/img/structure/B10776347.png)
